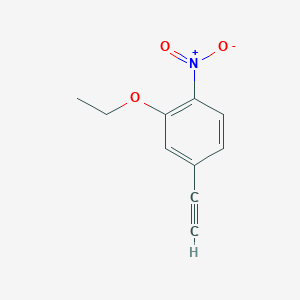

2-Ethoxy-4-ethynyl-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-ethoxy-4-ethynyl-1-nitrobenzene |

InChI |

InChI=1S/C10H9NO3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3 |

InChI Key |

ZCIZMEHYKUEWGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethoxy 4 Ethynyl 1 Nitrobenzene Analogues

Mechanistic Investigations of Nitroarene Transformations

Electrophilic Aromatic Substitution Mechanisms in Nitrobenzene (B124822) Derivatives

Electrophilic aromatic substitution (EAS) on a benzene (B151609) ring is heavily influenced by the nature of the substituents already present. wikipedia.org These substituents can either activate or deactivate the ring towards attack by an electrophile and direct the incoming electrophile to specific positions. The mechanism proceeds in two steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In analogues of 2-ethoxy-4-ethynyl-1-nitrobenzene, the directing effects of the substituents are in competition. The ethoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position by significantly decreasing the electron density at the ortho and para carbons through resonance. youtube.comvedantu.com The ethynyl (B1212043) group is also considered a deactivating, meta-directing group.

For a molecule like this compound, the positions are influenced as follows:

Position 3: Ortho to the activating ethoxy group and meta to the deactivating nitro and ethynyl groups.

Position 5: Para to the activating ethoxy group and meta to the deactivating nitro and ethynyl groups.

Position 6: Ortho to the deactivating nitro group and meta to the activating ethoxy group.

The powerful activating nature of the ethoxy group would likely dominate, directing substitution primarily to positions 3 and 5, which are least deactivated by the other two groups.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH2CH3 (Ethoxy) | Electron-Donating | Strongly Activating | ortho, para |

| -NO2 (Nitro) | Electron-Withdrawing | Strongly Deactivating | meta organicchemistrytutor.com |

| -C≡CH (Ethynyl) | Electron-Withdrawing | Deactivating | meta |

Nucleophilic Aromatic Substitution Pathways (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.org This pathway is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic sigma complex (the Meisenheimer complex). wikipedia.org This step is typically the rate-determining step as it disrupts the ring's aromaticity.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In analogues of this compound, the nitro group strongly activates the ring for nucleophilic attack. wikipedia.org If a suitable leaving group (like a halide) were present at the ortho (position 6) or para (position 4, occupied by the ethynyl group) positions relative to the nitro group, SNAr reactions would be highly favored. The ethoxy group at position 2 could also potentially be displaced, as its ortho position to the nitro group makes the carbon susceptible to nucleophilic attack. Research has shown that even without a traditional leaving group, oxidative nucleophilic substitution of hydrogen can occur on nitroaromatics, proceeding through the formation of a σH adduct. rsc.org

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

The ethynyl group on this compound analogues makes them ideal candidates for metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. organic-chemistry.org Furthermore, recent advances have demonstrated that the nitro group itself can be used as a coupling partner in reactions like the Suzuki-Miyaura coupling, proceeding through the activation of the C–NO₂ bond. researchgate.netorganic-chemistry.org

The mechanisms of many palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki couplings, follow a common catalytic cycle. researchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aromatic ring and a leaving group (e.g., a halide or a nitro group), forming a Pd(II) complex. nih.gov This is often the rate-limiting step of the cycle. nih.gov

Transmetalation: The organic group from another metallic reagent (e.g., a copper acetylide in Sonogashira coupling or an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the leaving group. wikipedia.orgvedantu.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

In the specific case of a Sonogashira coupling involving an aryl halide, the palladium cycle is accompanied by a copper cycle. The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orgyoutube.com

The choice of catalyst and, crucially, the ligands coordinated to the metal center, plays a pivotal role in the success of cross-coupling reactions. enscm.fr Ligands influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency and selectivity. enscm.frthieme-connect.com

For Sonogashira Couplings: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst. nih.gov The copper(I) co-catalyst (e.g., CuI) is essential in the traditional mechanism for activating the alkyne. nih.gov However, copper-free systems have been developed to avoid the formation of undesired alkyne homocoupling byproducts. organic-chemistry.org

For Nitroarene Couplings: The activation of the C–NO₂ bond is a challenging transformation. nih.gov Success in this area has been achieved through careful ligand design. For instance, in the palladium-catalyzed etherification of nitroarenes, bulky phosphine ligands were found to be critical for promoting the final reductive elimination step, which was identified as rate-determining. thieme-connect.comthieme-connect.com Different catalytic systems, including those based on rhodium and copper, have also been developed for the cross-coupling of nitroarenes with various partners like boronic acids and thiophenols. nih.govacs.org

Interactive Table: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand(s) | Co-catalyst/Base | Substrates | Typical Efficiency |

| Sonogashira Coupling | Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | PPh₃ | CuI, Amine Base | Aryl Halides, Terminal Alkynes | High yields organic-chemistry.org |

| Copper-Free Sonogashira | PdCl₂(PCy₃)₂ | PCy₃ (Tricyclohexylphosphine) | Amine Base | Aryl Chlorides, Terminal Alkynes | Good to excellent yields organic-chemistry.org |

| Suzuki-Miyaura of Nitroarenes | Pd(acac)₂ | BrettPhos | K₃PO₄ | Nitroarenes, Arylboronic acids | Good substrate scope organic-chemistry.org |

| Etherification of Nitroarenes | Pd(acac)₂ | Custom Bulky Phosphine (L1) | K₃PO₄ | Nitroarenes, Phenols | High yields, enabled by ligand design thieme-connect.com |

Radical-Based Reaction Mechanisms in Nitro Compound Chemistry

Nitroaromatic compounds are susceptible to single-electron reduction to form nitro radical anions (ArNO₂⁻•). acs.org These radical anions are key intermediates in a variety of transformations. rsc.org While often unreactive themselves, they can participate in further reactions. nih.gov

The formation of these radical anions can be initiated by various means, including electron transfer from organobases or through photochemical processes. acs.orglibretexts.org Once formed, the radical anion is a key intermediate in certain types of nucleophilic substitution, such as the Sᵣₙ1 mechanism. It can also be involved in dimerization reactions. acs.org The chemistry of nitro radical anions is complex, with their decay pathways being influenced by redox properties and the presence of proton sources. nih.gov The radical chain mechanism typically involves initiation, propagation, and termination steps to form the final products. lumenlearning.com

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric properties of its three substituent groups: the ethoxy, ethynyl, and nitro groups. These groups modulate the electron density of the aromatic ring and influence the accessibility of its carbon atoms to attacking reagents.

Electronic Properties of Ethoxy, Ethynyl, and Nitro Groups

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect (I) and the resonance (or mesomeric) effect (M). The inductive effect is transmitted through the sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. numberanalytics.comembibe.com It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). quora.comquora.com This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. quora.com The nitro group significantly reduces the electron density of the entire aromatic ring, making it much less reactive towards electrophiles. masterorganicchemistry.comwikipedia.org The deactivating effect is most pronounced at the ortho and para positions, which makes the nitro group a meta-director for electrophilic aromatic substitution. quora.comlibretexts.org

The combined influence of these three substituents on the benzene ring of this compound results in a complex electronic landscape. The powerful activating effect of the ethoxy group is counteracted by the strong deactivating properties of the nitro and ethynyl groups.

| Ethynyl (-C≡CH) | -I (Withdrawing) | +M (Donating, weak) | Deactivating | Meta-directing tendency |

Steric Considerations in Reaction Pathways and Intermediate Stability

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in determining the reactivity of this compound. The "ortho effect" is a well-documented phenomenon where a substituent in the ortho position to another group can introduce significant steric hindrance, altering the molecule's conformation and reactivity. wordpress.comwikipedia.org

In this compound, the ethoxy and nitro groups are positioned ortho to each other. This proximity causes steric repulsion between the bulky ethoxy group and the nitro group. To alleviate this strain, one or both groups are forced to twist out of the plane of the benzene ring. cdnsciencepub.com

Steric Inhibition of Resonance: This twisting has significant electronic consequences. For the nitro group to exert its full -M effect, its p-orbitals must be aligned with the π-system of the ring. When twisted out of plane, this alignment is disrupted, a phenomenon known as steric inhibition of resonance. cdnsciencepub.com This reduces the deactivating capability of the nitro group. Similarly, the +M effect of the ethoxy group is also diminished if it is forced out of coplanarity.

Reaction Pathway Accessibility: The steric bulk of the ortho ethoxy and nitro groups shields the adjacent carbon positions (C-3 and C-6). This steric hindrance makes it more difficult for incoming reagents to attack these positions, thereby decreasing the stability of the corresponding reaction intermediates.

Ethynyl Group Influence: In contrast, the ethynyl group is linear and relatively small. Its position at C-4, remote from the crowded ortho substituents, means it poses minimal steric hindrance to reactions at the adjacent C-3 and C-5 positions.

The stability of intermediates, such as the Wheland intermediate in electrophilic aromatic substitution, is a key determinant of the reaction's regioselectivity. The steric crowding around the ortho-substituted positions would destabilize any intermediates formed by attack at those sites. wordpress.com For instance, an attack at C-3 would be hindered by both the nitro and ethoxy groups, while an attack at C-5 would only be significantly hindered by the adjacent ethynyl group, which is less sterically demanding.

Intramolecular Cyclization and Rearrangement Mechanisms in Ethynyl-Substituted Aromatics

Aromatic compounds bearing an ethynyl group are valuable precursors for the synthesis of a wide variety of fused-ring systems via intramolecular cyclization reactions. nih.govbeilstein-journals.org These reactions often involve the interaction of the electron-rich alkyne with an electrophilic or nucleophilic center generated from another substituent on the aromatic ring.

In the case of this compound, a prominent potential reaction pathway involves the reduction of the nitro group. The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation that can be achieved using various reagents, such as metals in acid or catalytic hydrogenation. numberanalytics.com

The resulting intermediate, 2-ethoxy-4-ethynyl-1-aminobenzene (an analogue of 2-alkynylaniline), would be primed for intramolecular cyclization. The nucleophilic amino group can attack the electrophilic carbon atoms of the ethynyl group. This type of reaction, known as a reductive cyclization, is a powerful strategy for constructing heterocyclic rings.

Depending on the reaction conditions and the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig), different heterocyclic products could be formed. For example, a 5-exo-dig cyclization, which is generally favored, would lead to the formation of a five-membered indole (B1671886) ring. This is a common and well-established route for indole synthesis. beilstein-journals.org

Other potential cyclization pathways for ethynyl-substituted aromatics include:

Electrophile-induced cyclization: Treatment with electrophiles like iodine monochloride (ICl) can induce cyclization onto the alkyne, leading to the formation of polycyclic aromatic iodides. nih.gov

Radical cyclization: Radical-initiated processes can also lead to the formation of cyclic structures.

Base-catalyzed cyclization: In some cases, a strong base can deprotonate a suitable group, generating a nucleophile that then attacks the alkyne intramolecularly. rsc.org

The specific outcome of any attempted cyclization of this compound or its derivatives would be highly dependent on the chosen reagents and reaction conditions.

Table 2: Examples of Intramolecular Cyclization Reactions of Ethynyl-Aromatics

| Reaction Type | Precursor Type | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Reductive Cyclization | 2-Nitroalkynylbenzene | H₂, Pd/C; or SnCl₂, HCl | Indole derivatives |

| Electrophile-Induced Cyclization | 2-(Arylethynyl)biphenyl | ICl, -78 °C | Polycyclic aromatic iodides |

| Base-Catalyzed Cyclization | Alkynyl esters with acidic protons | Chiral Schiff base, t-BuOK | Cyclic esters |

| Oxidative Cyclization | m-Prenylphenols | Hypervalent iodine reagents | Bicyclic ethers |

Spectroscopic Characterization for Structural and Electronic Properties of 2 Ethoxy 4 Ethynyl 1 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethoxy-4-ethynyl-1-nitrobenzene, both ¹H and ¹³C NMR would provide key insights into its specific structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, ethoxy, and acetylenic protons. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl pattern. The acetylenic proton signal is expected to appear as a singlet in the typical alkyne region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the benzene ring would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the attached functional groups. The carbon attached to the nitro group is expected to be significantly downfield. The two acetylenic carbons would have characteristic shifts, and the carbons of the ethoxy group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 115 - 150 |

| Acetylenic CH | ~3.0 - 3.5 | ~80 - 90 |

| Ethoxy CH₂ | ~4.0 - 4.3 | ~65 |

| Ethoxy CH₃ | ~1.3 - 1.5 | ~15 |

| Aromatic C-NO₂ | - | ~145 - 150 |

| Aromatic C-O | - | ~155 - 160 |

| Aromatic C-C≡CH | - | ~110 - 120 |

| Acetylenic C | - | ~75 - 85 |

Note: These are predicted values based on the analysis of related compounds and general spectroscopic principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show strong characteristic absorption bands. The nitro group would exhibit two prominent stretching vibrations, an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The terminal alkyne C≡C stretch would appear as a weak to medium band around 2100-2140 cm⁻¹, while the ≡C-H stretch would be a sharp, distinct peak at approximately 3300 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C≡C triple bond, being more polarizable, would likely show a strong signal in the Raman spectrum, which can be weak in the IR spectrum. Similarly, the symmetric vibrations of the nitro group and the benzene ring would be strong in the Raman spectrum.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Acetylenic C-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | >3000 | Strong |

| Alkyl C-H | Stretch | 2850-3000 | Medium |

| C≡C | Stretch | ~2120 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Strong |

| NO₂ | Asymmetric Stretch | ~1540 | Medium |

| NO₂ | Symmetric Stretch | ~1365 | Strong |

| C-O (Ether) | Stretch | ~1240 | Weak |

Note: Predicted frequencies are based on typical functional group absorption regions and data from related molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the ethoxy group (an auxochrome) and the ethynyl (B1212043) group will influence the position and intensity of the absorption maxima. The nitro group, being a strong chromophore, will give rise to characteristic absorption bands. The π → π* transitions of the aromatic system are expected to be the most intense. The n → π* transition of the nitro group may also be observed as a weaker, longer-wavelength absorption. The extended conjugation provided by the ethynyl group is likely to cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene (B124822) itself.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it. For instance, the loss of an ethyl radical (•CH₂CH₃) would result in a significant fragment ion. The loss of a nitro group (•NO₂) or nitric oxide (•NO) are also common fragmentation pathways for nitroaromatic compounds. The fragmentation of the alkyne group is also possible. Analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.commiamioh.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 191 | [M]⁺ | - |

| 162 | [M - C₂H₅]⁺ | •C₂H₅ |

| 145 | [M - NO₂]⁺ | •NO₂ |

| 161 | [M - NO]⁺ | •NO |

| 115 | [M - NO₂ - C₂H₄]⁺ | •NO₂, C₂H₄ |

Note: The m/z values are calculated based on the exact mass of the proposed fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of related compounds such as 1-ethynyl-2-nitrobenzene (B95037) and 1-ethoxy-4-nitrobenzene, several structural features can be anticipated. missouristate.eduresearchgate.netresearchgate.net The benzene ring is expected to be largely planar. The nitro group is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization. The orientation of the ethoxy group relative to the ring will also be determined.

Of particular interest would be the intermolecular interactions in the crystal lattice. It is plausible that weak C-H···O hydrogen bonds involving the acetylenic proton and an oxygen atom of the nitro group could play a significant role in the crystal packing, a feature observed in similar structures. missouristate.eduresearchgate.net Pi-stacking interactions between the aromatic rings of adjacent molecules may also be present.

Table 4: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.47 Å |

| N-O bond length | ~1.22 Å |

| C≡C bond length | ~1.19 Å |

| C-O (ether) bond length | ~1.37 Å |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-stacking |

Note: These are anticipated values based on crystallographic data of structurally related molecules. missouristate.eduresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 4 Ethynyl 1 Nitrobenzene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

For 2-Ethoxy-4-ethynyl-1-nitrobenzene, a key focus of conformational analysis would be the orientation of the ethoxy and nitro groups relative to the benzene (B151609) ring. The ethyl chain of the ethoxy group can rotate, and the nitro group can tilt out of the plane of the ring. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would identify the most stable conformer. It is expected that the planar conformation, where the nitro group and the oxygen of the ethoxy group are coplanar with the benzene ring, would be a low-energy state, maximizing π-conjugation. However, steric hindrance between adjacent groups could lead to slight out-of-plane twisting.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, as specific experimental or calculated data for this exact compound is not available in the cited sources. The values are based on typical parameters for substituted nitrobenzenes.

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.45 Å | Bond connecting the nitro group to the benzene ring. |

| N-O Bond Lengths | ~1.23 Å | Bonds within the nitro group. |

| C-O-C Angle (Ethoxy) | ~118° | Angle within the ethoxy ether linkage. |

| NO₂ Tilt Angle | ~0-10° | Dihedral angle of the nitro group relative to the ring plane. |

| Ethoxy Dihedral Angle | Variable | Describes the rotation of the ethyl group. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

For this compound, the electron-donating ethoxy group would be expected to raise the energy of the HOMO, while the strongly electron-withdrawing nitro group would significantly lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, indicating a molecule with significant charge-transfer characteristics. The HOMO would likely be delocalized over the benzene ring and the ethoxy group, while the LUMO would be predominantly localized on the nitrobenzene (B124822) moiety.

Table 2: Predicted Frontier Orbital Energies (Illustrative) This table presents hypothetical energy values to illustrate the expected electronic structure. Actual values require specific DFT calculations.

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | ~ -6.0 eV | Represents the electron-donating capacity. |

| E(LUMO) | ~ -2.5 eV | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Indicates chemical reactivity and electronic transition energy. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MESP would show a strong negative potential around the oxygen atoms of the nitro group, making this the primary site for interaction with electrophiles or hydrogen bond donors. The ethynyl (B1212043) group would also exhibit a region of negative potential associated with its π-electron cloud. Conversely, a positive potential would be expected around the hydrogen atoms of the benzene ring and the ethyl group. Such analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants.

To quantify the reactivity predicted by MESP analysis, DFT can be used to calculate various reactivity descriptors. Fukui functions, in particular, identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

For nucleophilic attack , the relevant function (f+) is approximated by the electron density of the LUMO.

For electrophilic attack , the function (f-) is approximated by the electron density of the HOMO.

For this compound, the Fukui functions would likely confirm that the carbon atom attached to the nitro group and the nitro group itself are the most probable sites for nucleophilic attack. The regions of high HOMO density, likely on the ethoxy-substituted part of the ring, would be the most susceptible to electrophilic attack. In some aromatic nitro compounds, negative Fukui function values can appear on the carbon atom attached to the nitro group, which is an interesting phenomenon related to the strong electron-attracting nature of this moiety.

Quantum Mechanical Calculations for Reaction Pathway Analysis

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing a detailed map of the reaction pathway. This involves locating transition states and calculating the energy barriers that must be overcome for a reaction to proceed.

A transition state (TS) is a specific molecular configuration along a reaction coordinate that represents the highest energy point on the pathway between reactants and products. Characterizing the TS is essential for understanding reaction mechanisms and calculating reaction rates.

For a potential reaction involving this compound, such as a cycloaddition at the ethynyl group or a nucleophilic aromatic substitution, quantum mechanical calculations would be used to locate the TS structure. This is a complex computational task where the goal is to find a first-order saddle point on the potential energy surface.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A high activation energy implies a slow reaction, while a low activation energy indicates a faster reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which reaction is most likely to occur under a given set of conditions. For instance, modeling the reduction of the nitro group would involve calculating the energy barriers for each step of the proposed mechanism.

Molecular Electron Density Theory (MEDT) in Mechanistic Investigations

Molecular Electron Density Theory (MEDT) is a contemporary framework for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs the feasibility of a chemical reaction. encyclopedia.pubnih.gov This theory is instrumental in analyzing reaction mechanisms by examining the changes in electron density along the reaction pathway. encyclopedia.pubnih.gov

While specific MEDT studies on this compound are not prevalent in existing literature, the principles of MEDT can be applied to predict its reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the molecule. nih.gov In this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro and ethynyl groups creates a complex electronic environment.

An MEDT analysis of a potential reaction involving this compound would involve the following key steps:

Analysis of the Conceptual DFT Reactivity Indices: The global and local electrophilicity and nucleophilicity indices of the reactants would be calculated to predict the flow of electron density during a reaction. The nitro group is known to enhance the electrophilic character of the aromatic ring. aip.org

Topological Analysis of the Electron Localization Function (ELF): The ELF provides a quantitative picture of the electron density distribution, allowing for the identification of bonding and non-bonding electron pairs. This analysis helps in understanding how the electron density is reorganized during a reaction.

Characterization of Reaction Pathways: By mapping the energy profile and the changes in electron density along the reaction coordinate, MEDT can elucidate the molecular mechanism, identifying transition states and intermediates.

For a compound like this compound, MEDT could be particularly useful in investigating cycloaddition reactions involving the ethynyl group or nucleophilic aromatic substitution reactions. The theory would provide a detailed picture of the electronic rearrangements that govern these transformations.

Table 1: Illustrative Conceptual DFT Reactivity Indices for Related Nitroaromatic Compounds

This table presents hypothetical data for this compound based on trends observed in related nitroaromatic compounds. Actual values would require specific computational studies.

| Compound | Global Electrophilicity Index (ω) in eV | Global Nucleophilicity Index (N) in eV |

| Nitrobenzene | 2.15 | 1.89 |

| 1-Ethynyl-4-nitrobenzene | 2.30 | 1.75 |

| 1-Ethoxy-4-nitrobenzene | 2.05 | 2.10 |

| This compound (Predicted) | ~2.20 | ~1.95 |

Prediction of Optical and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the optical and electronic properties of molecules. aip.orgnih.gov These properties are crucial for applications in materials science, such as in the design of nonlinear optical (NLO) materials or organic light-emitting diodes (OLEDs).

For this compound, the combination of donor and acceptor substituents on the benzene ring suggests the potential for interesting optical and electronic behavior due to intramolecular charge transfer (ICT). The ethoxy group acts as an electron donor, while the nitro and ethynyl groups are electron acceptors. This "push-pull" architecture can lead to significant NLO responses.

Key properties that can be predicted computationally include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental electronic properties. A smaller HOMO-LUMO gap is often associated with higher reactivity and can indicate potential for applications in electronic devices.

Absorption Spectra: TD-DFT calculations can simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. qu.edu.qa The ICT character of these transitions can also be analyzed.

Nonlinear Optical Properties: Properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated to assess the NLO potential of the molecule. Large β values are indicative of a strong NLO response.

Computational studies on analogous substituted nitrobenzenes have shown that the nature and position of substituents significantly impact these properties. aip.orgmdpi.com For instance, the presence of both electron-donating and electron-withdrawing groups tends to decrease the HOMO-LUMO gap and enhance the hyperpolarizability.

Table 2: Predicted Optical and Electronic Properties of this compound and Related Compounds

The data for this compound is a hypothetical prediction based on computational studies of similar molecules. aip.orgnih.govsigmaaldrich.com

| Property | Nitrobenzene | 1-Ethynyl-4-nitrobenzene | 1-Ethoxy-4-nitrobenzene | This compound (Predicted) |

| HOMO-LUMO Gap (eV) | 5.2 | 4.8 | 4.9 | ~4.5 |

| λmax (nm) | 268 | 295 | 305 | ~320 |

| Dipole Moment (Debye) | 4.22 | 4.50 | 4.85 | ~5.10 |

| First Hyperpolarizability (β) (a.u.) | ~200 | ~500 | ~600 | ~800 |

Information regarding the chemical compound "this compound" is not available in the searched resources.

Extensive searches for scientific literature and data concerning the specific chemical compound This compound have yielded no results. The provided search results pertain to related but structurally distinct compounds, such as:

1-Ethoxy-4-nitrobenzene and its synthesis. researchgate.netnist.gov

2-Ethoxy-4-fluoro-1-nitrobenzene , a variant where the ethynyl group is replaced by fluorine. sigmaaldrich.com

1-Ethynyl-4-nitrobenzene , which lacks the ethoxy group at the 2-position. nih.govsigmaaldrich.com

2-Ethoxy-4-nitrophenol , a related phenol (B47542) derivative. chemicalbook.comresearchgate.net

Consequently, it is not possible to provide a scientifically accurate article on the applications of "this compound" in materials science and catalysis as outlined in the user's request. There is no available information on its role as a building block for conjugated materials, its use in organic electronics, or any specific catalytic applications.

Applications in Materials Science and Catalysis

Advanced Catalytic Applications of Nitroarene Derivatives

Substrates in Metal-Catalyzed Cross-Coupling Reactions

2-Ethoxy-4-ethynyl-1-nitrobenzene is a versatile substrate in various metal-catalyzed cross-coupling reactions, which are fundamental to the creation of complex organic molecules. The terminal alkyne (ethynyl) group is particularly reactive in reactions such as the Sonogashira, Suzuki, and Stille couplings. These reactions are pivotal for forming carbon-carbon bonds.

In a typical Sonogashira coupling reaction, the ethynyl (B1212043) group of this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is instrumental in synthesizing substituted alkynes, which are precursors to a wide range of functional materials, including conjugated polymers and pharmaceuticals. The presence of the nitro and ethoxy groups on the benzene (B151609) ring can modulate the reactivity of the ethynyl group, influencing reaction kinetics and product yields.

Research has demonstrated the utility of related nitro-substituted aryl alkynes in these coupling reactions, highlighting the potential for this compound to serve as a key building block for creating materials with tailored electronic and optical properties.

Exploration in Heterogeneous Catalysis, e.g., using Metal-Organic Frameworks (MOFs)

The application of this compound extends into the realm of heterogeneous catalysis, particularly with the use of Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, and their high surface area and tunable pore environments make them excellent catalysts or catalyst supports.

While direct studies on the interaction of this compound with MOFs are limited, the functional groups of the molecule suggest several potential applications. The nitro group can be a target for selective reduction, a crucial transformation in industrial chemistry. MOFs containing catalytically active metal sites, such as palladium or platinum, could facilitate the hydrogenation of the nitro group to an amino group, transforming the molecule into a valuable amine precursor.

Furthermore, the ethynyl group can participate in polymerization reactions within the pores of a MOF, potentially leading to the in-situ formation of functional polymers. This "ship-in-a-bottle" synthesis approach can yield novel composite materials where the polymer is intricately dispersed within the MOF structure, enhancing catalytic activity or selectivity.

Rational Design of Catalytic Systems for Nitro Compound Transformations

The transformation of nitro compounds is a cornerstone of chemical synthesis, and the rational design of catalytic systems for these reactions is an active area of research. This compound serves as an excellent model substrate for developing and testing new catalysts for the selective reduction of nitroarenes.

The challenge in catalytically transforming this molecule lies in achieving chemoselectivity—selectively reacting one functional group while leaving others intact. For instance, a desirable transformation would be the reduction of the nitro group without affecting the ethynyl group. This requires catalysts with precisely controlled activity.

Recent advancements have focused on developing catalysts based on non-precious metals like iron, cobalt, and nickel, often supported on nanostructured materials such as graphene or carbon nanotubes. These systems aim to provide high efficiency and selectivity for nitro group reduction under mild conditions. The electronic effects of the ethoxy and ethynyl substituents on the nitro group's reactivity in this compound make it a sensitive probe for evaluating the performance of these novel catalytic systems.

Sorption Mechanisms and Interactions with Advanced Adsorbents

The study of how this compound interacts with and adsorbs onto various materials is crucial for applications in environmental remediation and chemical separation. Its aromatic structure and functional groups dictate its sorption behavior.

π-π Interactions and Hydrophobic Forces in Adsorption Processes

The adsorption of this compound onto adsorbents like activated carbon, graphene, or porous polymers is governed by a combination of non-covalent interactions. The benzene ring of the molecule facilitates strong π-π stacking interactions with graphitic surfaces or other aromatic structures within an adsorbent. These interactions are a primary driving force for the adsorption of aromatic compounds from aqueous solutions.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Ethynyl (B1212043) Nitrobenzenes

The synthesis of ethynyl nitrobenzenes, including 2-ethoxy-4-ethynyl-1-nitrobenzene, traditionally relies on multi-step processes that often involve harsh reaction conditions. A primary area of future research is the development of more efficient, sustainable, and economically viable synthetic pathways.

Key research thrusts include:

Greener Nitration Techniques: Conventional nitration using mixtures of nitric and sulfuric acids poses environmental and safety risks. rsc.orgnih.gov Future work will likely focus on alternative nitrating agents and catalytic systems that offer improved regioselectivity and milder reaction conditions. The use of solid acid catalysts or milder nitrating agents like bismuth (III) nitrate (B79036) could provide more sustainable routes to nitroaromatic precursors. rsc.org

Advanced Sonogashira Couplings: The Sonogashira reaction is a cornerstone for introducing the ethynyl group. chemrxiv.orgmdpi.com Research is trending towards the development of more robust palladium and copper catalyst systems that can operate under milder conditions, in greener solvents like water, and with lower catalyst loadings. acs.org The exploration of palladium-free catalysts, such as those based on nickel or gold, is also a promising frontier for reducing cost and environmental impact. researchgate.net

One-Pot Syntheses: Combining nitration and ethynylation steps into a single, one-pot procedure would significantly improve efficiency. This approach would minimize waste from intermediate workups and purifications. Developing reaction conditions and catalyst systems that are compatible with both reaction types is a significant but worthwhile challenge.

Table 1: Illustrative Comparison of Traditional vs. Future Sustainable Synthetic Routes

| Feature | Traditional Route (e.g., Classical Nitration & Sonogashira) | Emerging Sustainable Route |

| Nitration Reagents | Conc. HNO₃/H₂SO₄ | Solid acid catalysts, metal nitrates |

| Coupling Catalyst | Pd/Cu complexes | Low-loading Pd, Ni, or Au catalysts |

| Solvents | Organic solvents (e.g., THF, DMF) | Water, bio-derived solvents |

| Energy Input | Often requires heating | Room temperature conditions |

| Waste Generation | Significant acidic and organic waste | Minimized waste streams |

Exploration of New Reactivity Modes and Unprecedented Mechanistic Insights

The unique electronic nature of this compound, with its electron-rich and electron-poor centers, suggests a rich and complex reactivity profile that is yet to be fully explored.

Future investigations will likely focus on:

Cycloaddition Reactions: The ethynyl group is a versatile handle for [3+2] cycloaddition reactions, which are powerful tools for constructing five-membered heterocyclic rings. chemrxiv.orgresearchgate.net Studying the cycloaddition of this compound with various dipoles could lead to the synthesis of novel, highly functionalized isoxazoles, pyrazoles, and triazoles with potential applications in medicinal chemistry. The influence of the ethoxy and nitro substituents on the regioselectivity and stereoselectivity of these reactions is a key area for mechanistic investigation.

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation. mdpi.commdpi.com Developing methods to selectively reduce the nitro group in the presence of the sensitive ethynyl moiety is crucial for using these compounds as building blocks. Catalytic transfer hydrogenation or chemoselective reagents could offer pathways to the corresponding amino-ethynyl-ethoxybenzene, a valuable trifunctional intermediate. semanticscholar.orgyu.edu.jo Mechanistic studies will be vital to understand and control the selectivity of these reductions. mit.edu

Nucleophilic Aromatic Substitution: While the nitro group activates the aromatic ring towards nucleophilic attack, the presence of the ethoxy group may influence the position and facility of such reactions. rsc.orgacs.org Research into the displacement of the nitro group or other leaving groups on the ring could unlock new synthetic routes to complex substituted benzenes.

Advanced Characterization Techniques for In-Situ Mechanistic Studies

To unravel the complex reaction mechanisms and identify transient intermediates in the synthesis and reactions of ethynyl nitrobenzenes, advanced in-situ characterization techniques are indispensable.

Emerging trends in this area include:

In-Situ Spectroscopy (FT-IR and Raman): Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for real-time monitoring of chemical reactions. rsc.org For instance, the progress of a nitro group reduction can be tracked by the disappearance of the characteristic nitro stretching frequencies. rsc.org Similarly, changes in the C≡C stretching frequency of the ethynyl group can provide insights into its electronic environment during a reaction. These techniques allow for the determination of reaction kinetics and the detection of short-lived intermediates. chemrxiv.org

Reaction Calorimetry: Understanding the thermodynamics of the synthesis and subsequent reactions of these energetic molecules is crucial for safe process development and scale-up. In-situ reaction calorimetry can provide real-time data on heat flow, enabling the identification of potential thermal hazards.

Table 2: Application of In-Situ Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| In-Situ FT-IR | Monitoring of functional group transformations (e.g., -NO₂ to -NH₂), detection of intermediates. | Elucidating reaction pathways and kinetics of reduction and substitution reactions. |

| In-Situ Raman | Tracking changes in symmetric bonds (e.g., C≡C), studying solid-phase reactions and polymorphism. | Probing the electronic state of the alkyne during cycloadditions and polymerizations. |

| Reaction Calorimetry | Measurement of reaction enthalpy, heat capacity, and heat flow. | Ensuring the safe design of synthetic protocols, especially for nitrated compounds. |

Computational Design and Predictive Modeling for Targeted Applications and Material Properties

Computational chemistry and machine learning are becoming increasingly vital in modern chemical research. These tools can accelerate the discovery of new materials and reactions by predicting properties and outcomes before embarking on extensive experimental work.

Future research will likely leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties of this compound, such as its HOMO-LUMO gap, dipole moment, and electrostatic potential surface. yu.edu.jo This information can provide insights into its reactivity, stability, and potential for use in electronic materials. yu.edu.jo DFT can also be used to model reaction pathways and transition states, helping to elucidate complex reaction mechanisms. acs.org

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of a series of ethynyl nitrobenzene (B124822) derivatives with their biological activity or material properties. mdpi.com This can guide the design of new compounds with enhanced performance.

Machine Learning for Reaction Prediction: Emerging machine learning models can predict the outcomes of chemical reactions, including regioselectivity and yield. mit.edursc.org Applying these models to the reactions of ethynyl nitrobenzenes could help to identify optimal reaction conditions and explore a wider range of synthetic possibilities.

Integration into Multicomponent Systems and Advanced Functional Materials

The trifunctional nature of this compound makes it an ideal candidate for incorporation into more complex molecular architectures and functional materials.

Promising areas for future research include:

Synthesis of Heterocyclic Scaffolds: Through a sequence of reactions, such as reduction of the nitro group followed by intramolecular cyclization involving the ethynyl moiety, it may be possible to construct novel heterocyclic systems, such as functionalized indoles or quinolines.

Development of Conjugated Polymers: The ethynyl group can participate in polymerization reactions, such as those mediated by Sonogashira coupling, to form conjugated polymers. The presence of the nitro and ethoxy groups would modulate the electronic properties of the resulting polymer, making these materials interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Click Chemistry and Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry." After suitable modification, this compound could be used as a building block to attach to biomolecules or other materials, creating advanced functional systems for applications in chemical biology and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.